molecular formula C14H19N7O3 B5592021 ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B5592021
M. Wt: 333.35 g/mol
InChI Key: AMRRBJABVNJUEM-UHFFFAOYSA-N
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Description

Ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a combination of triazole, triazine, and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole and triazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methoxyamine, and pyrrolidine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and triazine rings are known to interact with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate: Similar in structure but may have different substituents on the triazine or triazole rings.

    Pyrrolidinyl-triazine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3/c1-4-24-11(22)10-9(2)21(19-18-10)13-15-12(16-14(17-13)23-3)20-7-5-6-8-20/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRRBJABVNJUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)OC)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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